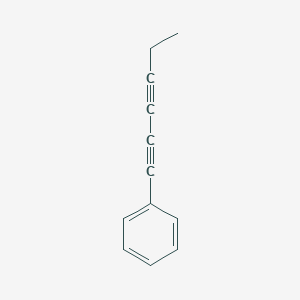

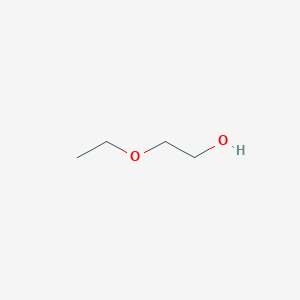

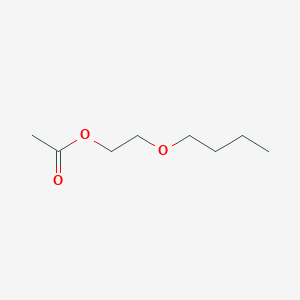

![molecular formula C26H14 B086413 Naphtho[1,2,3,4-ghi]perylene CAS No. 190-84-1](/img/structure/B86413.png)

Naphtho[1,2,3,4-ghi]perylene

概要

説明

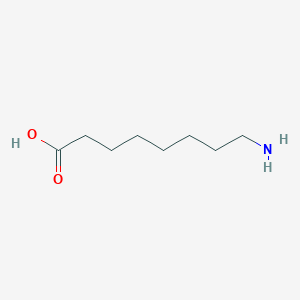

Naphtho[1,2,3,4-ghi]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14 . It has a molecular weight of 326.3894 .

Synthesis Analysis

The synthesis of Naphtho[1,2,3,4-ghi]perylene derivatives has been achieved through a carefully designed arylated polynaphthalene precursor . The efficiency of the oxidative cyclodehydrogenation of the tailor-made polymer precursor into 8-AGNRs was validated by FT-IR, Raman, and UV/Vis-near-infrared (NIR) absorption spectroscopy .Molecular Structure Analysis

The molecular structure of Naphtho[1,2,3,4-ghi]perylene is complex and consists of multiple fused aromatic rings . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The Diels-Alder reactions of perylene (diene) with 1,2-didehydrobenzene and 4,5-dimethoxy-1,2-didehydrobenzene (dienophiles) generated in situ by two methods have been reported . The corresponding Diels-Alder adducts, naphtho[1,2,3,4-ghi]perylene and 10,11-dimethoxynaphtho-[1,2,3,4-ghi]perylene, were isolated in up to 77% yield .Physical And Chemical Properties Analysis

Naphtho[1,2,3,4-ghi]perylene has a boiling point of 579.0±17.0 °C and a density of 1.391±0.06 g/cm3 . It also has a fusion temperature of 541.5 K and an enthalpy of fusion of 17.28 kJ/mol at this temperature .科学的研究の応用

Identification and Quantification :

- Naphtho[1,2,3,4-ghi]perylene has been identified and quantified in complex mixtures of PAHs from coal tar using techniques like normal phase liquid chromatography with ultraviolet-visible spectroscopy (NPLC/UV-vis) and gas chromatography with mass spectrometry (GC/MS) (Oña-Ruales et al., 2016).

Environmental Analysis :

- Naphtho[1,2,3,4-ghi]perylene has been detected in environmental samples like coals and petrol coke using High-Performance Liquid Chromatography coupled with Atmospheric Pressure Laser Ionization Mass Spectrometry (HPLC-DAD-APLI-MS). This identification helps in understanding the distribution and prevalence of PAHs in environmental samples (Thiäner et al., 2019).

Chemical Synthesis and Reactions :

- In the realm of chemical synthesis, naphtho[1,2,3,4-ghi]perylene has been formed through Diels–Alder cycloaddition of benzyne to the bay region of perylene, under solvent-free conditions in a high-temperature flow system. This process is a groundwork for the selective solvent-free growth of armchair carbon nanotubes (Fort & Scott, 2011).

Nonlinear Optical Studies :

- The ultrafast nonlinear optical properties of a Polycyclic aromatic hydrocarbon (PAH) based on benzo[b]naphtho[1,2,3,4-pqr]perylene (BNP) were studied, showing a strong three-photon absorption coefficient. This indicates potential applications in photonics and optoelectronics (Nayak et al., 2022).

Solvent Polarity Probes :

- Studies on fluorescence emission spectra for various PAHs, including derivatives related to naphtho[1,2,3,4-ghi]perylene, have been used to screen PAHs for potential solvent polarity behavior. This screening is vital for understanding the solvent interactions of these complex molecules (Tucker et al., 1991).

Photon Upconversion :

- A derivative exhibiting Baird's 4n – π antiaromaticity was used as a chromophore to sensitize perylene, leading to upconverted blue photoluminescence. This suggests applications in energy harvesting and light-emitting devices (Shokri et al., 2017).

Photovoltaic Applications :

- Naphtho[1,2,3,4-ghi]perylene has been involved in the development of new electron acceptor perylene diimide molecules for photovoltaic applications, demonstrating the role of PAHs in the advancement of solar technology (Kozma et al., 2013).

Safety And Hazards

Naphtho[1,2,3,4-ghi]perylene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

将来の方向性

The characterization of Naphtho[1,2,3,4-ghi]perylene by AFM in combination with atomic manipulation provides clear fingerprints of the aromatic and aliphatic moieties that will facilitate their assignment in unknown priori samples . This suggests that Naphtho[1,2,3,4-ghi]perylene and similar compounds could play a significant role in future research and applications, particularly in the field of nanoelectronics .

特性

IUPAC Name |

heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(18),2(11),3(8),4,6,9,12,14,16,19,21(26),22,24-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-2-8-18-17(7-1)21-13-11-15-5-3-9-19-20-10-4-6-16-12-14-22(18)26(24(16)20)25(21)23(15)19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGERRYPEGFPVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C5=C(C=CC=C5C6=CC=CC7=C6C4=C(C2=C1)C=C7)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172459 | |

| Record name | Naphtho(1,2,3,4-ghi)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[1,2,3,4-ghi]perylene | |

CAS RN |

190-84-1 | |

| Record name | Naphtho(1,2,3,4-ghi)perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(1,2,3,4-ghi)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

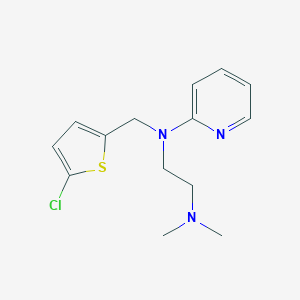

![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)